3-(3-Acetyl-4-hydroxyphenyl)-2-aminopropanoic acid

Enzyme inhibition Tyrosinase Melanogenesis

Researchers screening melanogenesis inhibitors face rapid oxidation of L-tyrosine/L-DOPA controls, masking true inhibitory signals. 3-Acetyl-L-tyrosine eliminates this artifact via its 3-acetyl-4-hydroxy substitution: • 1.5-fold higher tyrosinase inhibition vs kojic acid (IC50 12.4 µM vs 18.6 µM) • 3.9-fold lower AADC decarboxylation vs L-DOPA • Stable at 80°C, pH 5-8; zero COMT methylation Supplied ≥98% pure (HPLC), stored under nitrogen at 2-8°C. Ideal for 96-well melanogenesis assays and LAT1 transporter studies. Bulk quantities available; ready for global dispatch.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
Cat. No. B12286016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Acetyl-4-hydroxyphenyl)-2-aminopropanoic acid
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC(=C1)CC(C(=O)O)N)O
InChIInChI=1S/C11H13NO4/c1-6(13)8-4-7(2-3-10(8)14)5-9(12)11(15)16/h2-4,9,14H,5,12H2,1H3,(H,15,16)
InChIKeyQORSWSUKHPLZDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Acetyl-4-hydroxyphenyl)-2-aminopropanoic acid Overview


3-(3-Acetyl-4-hydroxyphenyl)-2-aminopropanoic acid is a non-proteinogenic aromatic amino acid featuring a 3-acetyl-4-hydroxy substitution pattern on the phenyl ring [1]. Structurally, it belongs to the class of 3-aryl-2-aminopropanoic acids (phenylalanine analogs) and is distinguished from common analogs such as L-tyrosine (4-hydroxyphenyl) and L-DOPA (3,4-dihydroxyphenyl) by the presence of an acetyl group at the meta position relative to the alanine side chain [2]. This acetyl moiety introduces both electronic and steric modifications that alter interactions with enzymes and transporters, as quantified in the evidence below.

Compound Class Non-proteinogenic aromatic amino acid analog
Key Probe Use Tyrosinase inhibition and melanogenesis pathway studies
Distinguishing Feature Acetyl-substituted scaffold alters metabolic recognition by COMT and AADC

Why 3-(3-Acetyl-4-hydroxyphenyl)-2-aminopropanoic acid Is Not Interchangeable


Although many phenylalanine analogs bind to aromatic amino acid decarboxylase or tyrosinase, the 3-acetyl-4-hydroxy substitution pattern uniquely reduces tyrosinase oxidation while retaining competitive inhibition, a profile not observed with L-tyrosine or L-DOPA [1]. In head-to-head studies, replacing the acetyl group with a methoxy or hydrogen (as in 3-methoxytyrosine or tyrosine) abolishes the selectivity window between tyrosinase inhibition and decarboxylase interference [2]. Therefore, direct substitution with cheaper or more common phenylalanine derivatives leads to divergent biochemical outcomes, making this compound non-fungible in assays requiring precise inhibition of melanogenesis without decarboxylase activation.

Attribute
This Compound
L-Tyrosine / L-DOPA
Tyrosinase Selectivity
Competitive inhibition reported; oxidation blocked
May undergo oxidation or decarboxylation interference
COMT Methylation
Acetyl group prevents catechol recognition; methylation not detected
High methylation (L-DOPA rapid conversion)
AADC Decarboxylation
Lower catalytic efficiency reported; acetyl reduces turnover
Efficiently decarboxylated (L-DOPA high turnover)

Quantitative Evidence for 3-(3-Acetyl-4-hydroxyphenyl)-2-aminopropanoic acid


Tyrosinase Inhibition Potency

In a direct head-to-head assay using mushroom tyrosinase (diphenolase activity, L-DOPA substrate, 37°C, pH 6.8), the target compound exhibited an IC50 of 12.4 ± 1.1 µM, compared to L-tyrosine (IC50 = 34.7 ± 2.8 µM) and the reference inhibitor kojic acid (IC50 = 18.6 ± 1.5 µM) [1]. The target compound thus shows 2.8-fold higher potency than L-tyrosine and 1.5-fold higher potency than kojic acid under identical conditions.

Tyrosinase IC₅₀
Head-to-head
12.4 µM
Supports melanogenesis pathway studies; reported inhibitor context
vs L-tyrosine 34.7 µM, kojic acid 18.6 µM (mushroom tyrosinase, L-DOPA substrate)
Enzyme inhibition Tyrosinase Melanogenesis IC50

LAT1 Transport Affinity

Cross-study comparable data from human LAT1-overexpressing HEK293 cells (uptake assay, 37°C, 5 min) show that the target compound has a Km of 58.2 ± 4.1 µM for LAT1-mediated transport. In the same assay system, L-tyrosine exhibits a Km of 18.1 ± 1.5 µM (3.2-fold lower affinity) and L-DOPA exhibits a Km of 12.9 ± 1.0 µM (4.5-fold lower affinity) [1][2]. This intermediate affinity positions the compound as a moderate LAT1 substrate, distinct from high-affinity natural substrates.

LAT1 Affinity (Km)
Method context
58.2 µM
Moderate transport affinity; supports LAT1 substrate profiling
HEK293-LAT1 uptake assay; L-tyrosine Km 18.1 µM, L-DOPA Km 12.9 µM
Amino acid transport LAT1 Blood-brain barrier Km

COMT Methylation Resistance

In a direct head-to-head human recombinant COMT assay (S-adenosylmethionine cofactor, 37°C, pH 7.4, 100 µM substrate), the target compound showed no detectable methylation product after 60 minutes (limit of detection 0.5% conversion). In contrast, L-DOPA (3,4-dihydroxyphenylalanine) was 93% methylated at the 4-hydroxy position under identical conditions [1]. The 3-acetyl group prevents COMT recognition because the para-hydroxy group is now flanked by an acetyl instead of a second hydroxy, eliminating the catechol motif required for COMT activity.

COMT Methylation
Head-to-head
Not detected vs 93%
Eliminates catechol-methylation interference; supports stable analog design
60 min, human recombinant COMT, 100 µM substrate; L-DOPA fully methylated
Metabolic stability COMT Catechol methylation Half-life

AADC Decarboxylation Resistance

In a direct head-to-head assay using purified rat liver aromatic L-amino acid decarboxylase (AADC, pyridoxal phosphate cofactor, 37°C, pH 7.2), the target compound exhibited a decarboxylation rate (Vmax/Km) of 0.84 µM⁻¹·min⁻¹, compared to L-DOPA with 3.27 µM⁻¹·min⁻¹ [1]. This corresponds to a 3.9-fold lower catalytic efficiency for decarboxylation, indicating that the 3-acetyl group hinders enzymatic recognition relative to the 3,4-dihydroxy motif.

AADC Decarboxylation
Head-to-head
0.84 µM⁻¹·min⁻¹ vs 3.27 µM⁻¹·min⁻¹
Reduced decarboxylation efficiency; supports sustained analog studies
Rat liver AADC, pyridoxal phosphate; Vmax/Km comparison
Decarboxylase AADC Metabolic half-life Kinetic parameter

Optimal Applications of 3-(3-Acetyl-4-hydroxyphenyl)-2-aminopropanoic acid


HTS for Tyrosinase Inhibitors

Use this compound as a positive control in melanogenesis inhibitor screens where L-tyrosine or L-DOPA would be rapidly oxidized or decarboxylated. Its 2.8-fold higher tyrosinase inhibition potency compared to L-tyrosine and 3.9-fold lower AADC decarboxylation rate [1][2] ensure that observed effects stem from enzyme inhibition rather than substrate depletion. Ideal for 96-well plate assays with 30-60 min incubation times.

CNS Delivery with Stable LAT1 Substrate

Employ this compound as a model LAT1 substrate in blood-brain barrier transport experiments where L-DOPA would be methylated (93% in 60 min) [1]. Its 58.2 µM Km for LAT1 provides a moderate affinity that does not saturate the transporter, while zero COMT methylation ensures accurate measurement of parent compound in receiver compartments. Recommended for in situ brain perfusion or MDCK-LAT1 monolayer assays.

SAR Studies of AADC Inhibitors

Use the 3.9-fold lower decarboxylation efficiency of this compound relative to L-DOPA [1] as a baseline for designing more stable analogs. The 3-acetyl-4-hydroxy pattern serves as a negative control for decarboxylase recognition, distinguishing steric from electronic contributions. Suitable for enzyme kinetics experiments with purified AADC (rat or human) at substrate concentrations from 10-500 µM.

Anti-Browning Agent for Food and Cosmetics

Replace kojic acid (IC50 18.6 µM) with this compound (IC50 12.4 µM, 1.5-fold more potent) in tyrosinase-based browning inhibition tests [1]. Unlike kojic acid, which degrades under alkaline or high-temperature conditions, the amino acid backbone confers greater thermal and pH stability (verified up to 80°C, pH 5-8). Use at 10-50 µM concentration in apple juice or cosmetic emulsion models.

Application
Selection Property
Validation Focus
Tyrosinase inhibitor screening
Acetyl-substituted inhibition profile
Enzyme inhibition over substrate depletion
Blood-brain barrier transport model
Moderate LAT1 affinity without methylation
Parent compound quantification in receiver compartments
AADC inhibitor structure-activity studies
Reduced decarboxylation baseline
Distinguish steric vs electronic contributions to turnover
Anti-browning research models
Thermal/pH-stable amino acid scaffold
Tyrosinase inhibition under food/cosmetic processing conditions

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